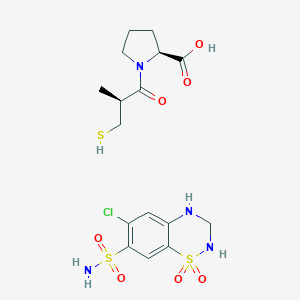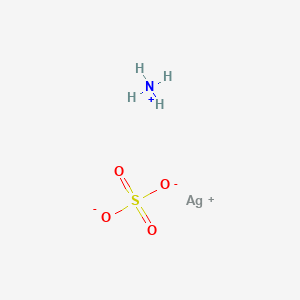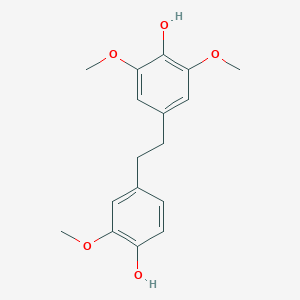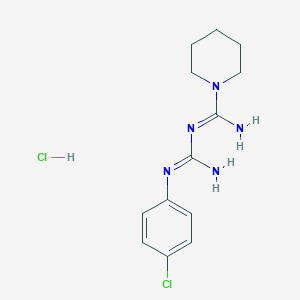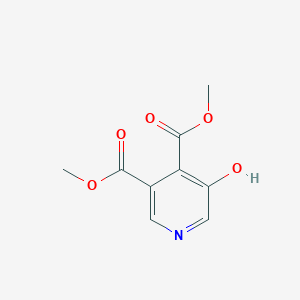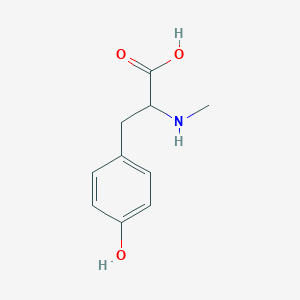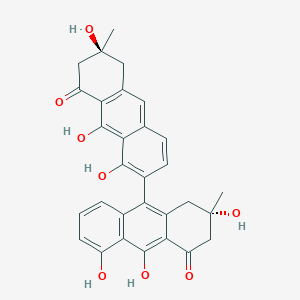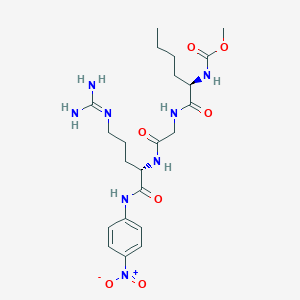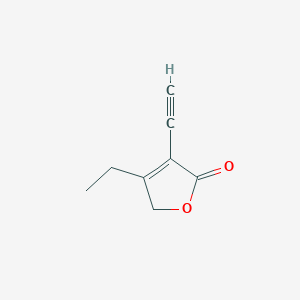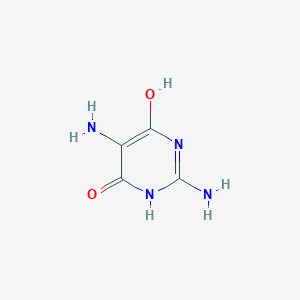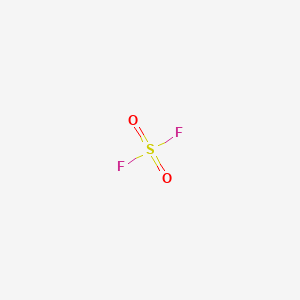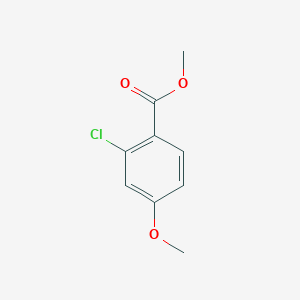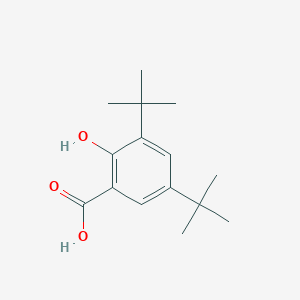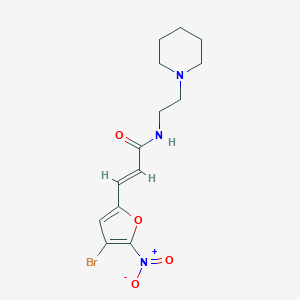
Penbfa
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Penbfa is a synthetic compound that has been widely used in scientific research for its unique properties. It is a member of the class of organic compounds known as benzofurans and is also known as 2,3-dihydrobenzofuran-7-carboxylic acid. Penbfa is a versatile compound that has been used in various fields of research, including medicinal chemistry, pharmacology, and neuroscience.
Mécanisme D'action
The mechanism of action of Penbfa is not fully understood. However, it is believed to act as a modulator of the dopamine system in the brain. It has been shown to increase the release of dopamine in certain regions of the brain, which may be responsible for its antipsychotic effects.
Effets Biochimiques Et Physiologiques
Penbfa has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which may be responsible for its antipsychotic effects. It has also been shown to have anxiolytic and antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Penbfa in laboratory experiments is its ability to modulate the dopamine system in the brain. This makes it a valuable tool compound in the development of new drugs for the treatment of psychiatric disorders. However, one of the limitations of using Penbfa is its limited solubility in water, which can make it difficult to work with in certain experimental setups.
Orientations Futures
There are several future directions for the use of Penbfa in scientific research. One potential application is in the development of new drugs for the treatment of schizophrenia and other psychiatric disorders. Penbfa has also been shown to have potential as a tool compound for studying the mechanisms of action of various drugs and their effects on the brain. Additionally, further research is needed to fully understand the mechanism of action of Penbfa and its potential therapeutic applications.
Conclusion:
In conclusion, Penbfa is a synthetic compound that has been widely used in scientific research for its unique properties. It has been used as a tool compound in the development of new drugs and as a model compound for studying the mechanisms of action of various drugs. Penbfa has several biochemical and physiological effects, including anxiolytic and antidepressant effects. While there are limitations to its use, Penbfa has several potential future applications in scientific research.
Méthodes De Synthèse
The synthesis of Penbfa is a complex process that involves several steps. The most common method for synthesizing Penbfa is through a reaction between 2,3-dihydrobenzofuran and chloroacetic acid. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
Penbfa has been used extensively in scientific research due to its unique properties. It has been used as a tool compound in the development of new drugs, particularly in the field of antipsychotic drugs. Penbfa has also been used as a model compound for studying the mechanisms of action of various drugs and their effects on the brain.
Propriétés
Numéro CAS |
100037-00-1 |
|---|---|
Nom du produit |
Penbfa |
Formule moléculaire |
C14H18BrN3O4 |
Poids moléculaire |
372.21 g/mol |
Nom IUPAC |
(E)-3-(4-bromo-5-nitrofuran-2-yl)-N-(2-piperidin-1-ylethyl)prop-2-enamide |
InChI |
InChI=1S/C14H18BrN3O4/c15-12-10-11(22-14(12)18(20)21)4-5-13(19)16-6-9-17-7-2-1-3-8-17/h4-5,10H,1-3,6-9H2,(H,16,19)/b5-4+ |
Clé InChI |
DBWAFIOKIWKATM-SNAWJCMRSA-N |
SMILES isomérique |
C1CCN(CC1)CCNC(=O)/C=C/C2=CC(=C(O2)[N+](=O)[O-])Br |
SMILES |
C1CCN(CC1)CCNC(=O)C=CC2=CC(=C(O2)[N+](=O)[O-])Br |
SMILES canonique |
C1CCN(CC1)CCNC(=O)C=CC2=CC(=C(O2)[N+](=O)[O-])Br |
Synonymes |
N-(2-N-piperidinylethyl)-beta-(5-nitro-4-bromo-2-furyl)acrylamide PENBFA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



